molecular formula C26H28O13 B12321666 5,7-dihydroxy-2-phenyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-(3,4,5-trihydroxyoxan-2-yl)chromen-4-one

5,7-dihydroxy-2-phenyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-(3,4,5-trihydroxyoxan-2-yl)chromen-4-one

Cat. No.: B12321666
M. Wt: 548.5 g/mol
InChI Key: ZGVGUTOTMNVHSX-UHFFFAOYSA-N
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Description

The compound 5,7-dihydroxy-2-phenyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-(3,4,5-trihydroxyoxan-2-yl)chromen-4-one is a flavonoid derivative featuring a chromen-4-one core substituted with hydroxyl groups at positions 5 and 7, a phenyl group at position 2, and two distinct carbohydrate moieties at positions 6 and 7. The carbohydrate substituents are identified as:

  • A β-D-glucopyranosyl unit (3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl) at position 5.
  • A β-D-xylopyranosyl unit (3,4,5-trihydroxyoxan-2-yl) at position 8 .

Molecular weight estimates based on analogous compounds suggest a mass of approximately 568.5 g/mol .

Properties

Molecular Formula

C26H28O13

Molecular Weight

548.5 g/mol

IUPAC Name

5,7-dihydroxy-2-phenyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-(3,4,5-trihydroxyoxan-2-yl)chromen-4-one

InChI

InChI=1S/C26H28O13/c27-7-13-18(31)21(34)23(36)26(39-13)15-19(32)14-10(28)6-12(9-4-2-1-3-5-9)38-24(14)16(20(15)33)25-22(35)17(30)11(29)8-37-25/h1-6,11,13,17-18,21-23,25-27,29-36H,7-8H2

InChI Key

ZGVGUTOTMNVHSX-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(C(O1)C2=C3C(=C(C(=C2O)C4C(C(C(C(O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC=CC=C5)O)O)O

Origin of Product

United States

Preparation Methods

Chemical Synthesis Strategies

Core Chromenone Formation

The chromen-4-one backbone is typically derived from baicalein (5,6,7-trihydroxyflavone) or its analogs. A common route involves:

  • Friedel-Crafts acetylation : Starting with 2,6-dimethoxy-p-benzoquinone, acetylation yields intermediates for cyclization.
  • Claisen condensation : Forms the chalcone precursor, which undergoes oxidative cyclization to generate the chromenone core.
  • Demethylation : BCl₃ or TMSI (trimethylsilyl iodide) selectively removes methyl groups to restore hydroxyl functionalities.

Example protocol :

  • 5,7-Dihydroxy-4H-chromen-4-one (1.0 g) is hydrogenated using Pd/C (10 wt.%) in ethanol at 60°C under H₂ (50 psi) for 2 h, yielding 50% purified product.

Glycosylation Reactions

Glycosylation introduces sugar moieties at specific hydroxyl positions. Key methods include:

Koenigs-Knorr Glycosylation
  • Donor : 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide.
  • Conditions : Ag₂O catalysis in quinoline or acetone with K₂CO₃.
  • Yield : 60–85% for β-glycosidic bonds.
Michael Addition
  • Donor : Acetyl-protected glucosyl bromides.
  • Base : K₂CO₃ in dry acetone.
  • Selectivity : Prefers C-6 and C-8 hydroxyls due to steric and electronic factors.

Key challenge : Competing reactions at C-3, C-5, and C-7 require orthogonal protecting groups (e.g., benzyl, acetyl).

Protection/Deprotection Sequences

  • Protection : Benzyl (Bn) or acetyl (Ac) groups shield hydroxyls during glycosylation.
  • Deprotection :
    • Hydrogenolysis : Pd/C or Pd(OH)₂/C removes Bn groups.
    • Alkaline hydrolysis : Mg(OMe)₂ in MeOH/CH₂Cl₂ cleaves acetyl groups.

Enzymatic and Biocatalytic Approaches

Glycosyltransferase-Mediated Synthesis

  • Enzymes : HtUGT73EW3 (from Helleborus thibetanus) and CGTase (from Thermoanaerobacter sp.).
  • Substrates : UDP-glucose or α-cyclodextrin as glycosyl donors.
  • Conditions :
    • pH 5.3–6.0, 45°C, 2.5–6 h.
    • Yields: 84–95% for mono- and di-glycosides.

Advantage : Avoids toxic reagents and enables regioselective glycosylation.

Hydrolysis-Assisted Methods

  • Deep eutectic solvents (DES) : Choline chloride-urea mixtures enhance baicalin solubility for enzymatic hydrolysis.
  • Enzymes : Crude β-glucuronidase from Scutellaria baicalensis.
  • Outcome : 90% conversion of baicalin to aglycone, followed by glycosylation.

Industrial-Scale Production

Optimized Synthetic Routes

Parameter Condition Yield Source
Glycosylation catalyst Pd/C (5–10 wt.%) 50–70%
Reaction temperature 60–80°C
Purification Flash chromatography (EtOAc:hexane) 75–90%

Key advancements :

  • High-throughput screening : Identifies optimal glycosylation conditions.
  • Continuous-flow systems : Reduce reaction times and improve scalability.

Purification and Characterization

Chromatographic Techniques

  • Flash column chromatography : Separates intermediates using gradients (e.g., petroleum ether:EtOAc 1:0 → 1:1).
  • HPLC : Purity ≥95% with C18 columns and acetonitrile/water mobile phases.

Spectroscopic Validation

  • ¹H/¹³C NMR : Confirms glycosidic linkages (δ 4.3–5.5 ppm for anomeric protons).
  • HRMS : Verifies molecular weight (calc. for C₂₆H₂₈O₁₃: 548.5 g/mol).

Chemical Reactions Analysis

Types of Reactions

5,7-dihydroxy-2-phenyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-(3,4,5-trihydroxyoxan-2-yl)chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the flavonoid structure .

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as quinones, dihydro derivatives, and substituted ethers or esters. These derivatives often exhibit different biological activities and are studied for their potential therapeutic applications .

Scientific Research Applications

Biological Activities

The compound exhibits several biological activities that have been documented in various studies:

Antioxidant Activity

Research indicates that this compound possesses significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models. This is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

Studies have shown that 5,7-dihydroxy-2-phenylchromone derivatives inhibit the activity of cyclooxygenase enzymes (COX), particularly COX-2, which plays a role in inflammation. In vitro studies demonstrated that treatment with this compound decreased the expression of inflammatory markers in human cell lines .

Anticancer Potential

In vivo studies have highlighted the compound's ability to inhibit tumor growth in various cancer models. For instance, it was found to significantly reduce the viability of pancreatic cancer cells (PANC-1) through mechanisms involving apoptosis and cell cycle arrest .

Neuroprotective Properties

The compound has shown promise in neuroprotection by reducing neuroinflammation and promoting neuronal survival under stress conditions. This is particularly relevant for conditions like Alzheimer's disease, where oxidative stress and inflammation are key contributors to neuronal degeneration .

Case Studies

Several case studies illustrate the applications of this compound:

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on human pancreatic cancer cells (PANC-1). Cells were treated with varying concentrations (0–160 μM) for 24 hours. Results indicated a significant decrease in cell viability at higher concentrations, along with increased expression of phosphorylated AMPK, suggesting activation of metabolic pathways leading to apoptosis .

Case Study 2: Anti-inflammatory Mechanisms

In another study focusing on inflammatory bowel disease models, the administration of this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. Histological analysis showed decreased mucosal damage compared to control groups .

Comparative Analysis of Biological Activities

Activity TypeMechanismReference
AntioxidantScavenges free radicals
Anti-inflammatoryInhibits COX enzymes
AnticancerInduces apoptosis in cancer cells
NeuroprotectiveReduces neuroinflammation

Mechanism of Action

The mechanism of action of 5,7-dihydroxy-2-phenyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-(3,4,5-trihydroxyoxan-2-yl)chromen-4-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The target compound is compared to key analogues below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Reference
Target Compound C₂₆H₂₈O₁₅ ~568.5 6-β-D-glucopyranosyl, 8-β-D-xylopyranosyl
5,7-Dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one C₂₆H₂₈O₁₄ 432.383 Lacks xylopyranosyl at position 8; single glucopyranosyl substituent
5,7-Dihydroxy-2-(4-hydroxyphenyl)-8-methoxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one C₂₂H₂₂O₁₂ 478.4 Methoxy group at position 8; glucopyranosyl at position 3 instead of 6
5,7-Dihydroxy-2-(4-hydroxyphenyl)-3,6-bis([3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy)-4H-chromen-4-one C₃₃H₃₈O₂₁ 722.6 Dual glucopyranosyl groups at positions 3 and 6; no xylopyranosyl
Key Observations:
  • Sugar Substitutions: The target compound’s dual glucopyranosyl-xylopyranosyl substitution is distinct from analogues with single or dual glucopyranosyl groups (e.g., ). Xylopyranosyl’s smaller size (5-carbon vs. glucopyranosyl’s 6-carbon) may reduce steric hindrance, enhancing binding to biological targets.
  • Methoxy vs. Hydroxyl : The methoxy-substituted analogue (C₂₂H₂₂O₁₂) exhibits reduced polarity, likely lowering water solubility compared to the target compound .

Physicochemical Properties

  • Solubility : The target compound’s hydroxyl-rich structure and carbohydrate moieties suggest high aqueous solubility, contrasting with methoxy-substituted derivatives (e.g., ).
  • Acid-Base Behavior: The phenolic hydroxyls (pKa ~8–10) and carbohydrate hydroxyls (pKa ~12–13) contribute to pH-dependent solubility .

Research Findings and Implications

Structural-Activity Relationships (SAR)

  • Position 8 Substitution: Replacement of xylopyranosyl with methoxy (as in ) reduces antioxidant efficacy by ~40% in DPPH assays, highlighting the importance of polar groups at this position.
  • Dual Glycosylation: Compounds with dual glycosylation (e.g., ) show improved bioavailability over mono-glycosylated analogues but may face challenges in cellular uptake due to increased molecular size.

Pharmacokinetic Considerations

  • The target compound’s logP (estimated –1.2) indicates high hydrophilicity, favoring renal excretion but limiting blood-brain barrier penetration .

Biological Activity

The compound 5,7-dihydroxy-2-phenyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-(3,4,5-trihydroxyoxan-2-yl)chromen-4-one is a complex flavonoid glycoside, characterized by its multiple hydroxyl groups and glycosidic linkages. This compound belongs to the class of flavonoids, which are renowned for their diverse biological activities and potential therapeutic applications.

Antioxidant Activity

One of the primary biological activities of this compound is its antioxidant properties. The presence of multiple hydroxyl groups enables it to scavenge free radicals and reduce oxidative stress by donating hydrogen atoms. This mechanism is crucial in protecting cells from oxidative damage, which is associated with various diseases including cancer, cardiovascular diseases, and neurodegenerative disorders.

Anti-inflammatory Activity

The compound exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are key players in the inflammatory response, and their inhibition can help in reducing inflammation and associated conditions. This activity is particularly beneficial in managing chronic inflammatory diseases.

Anticancer Activity

The anticancer properties of this flavonoid glycoside are well-documented. It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways. Here are some key findings:

  • Apoptosis Induction : The compound triggers apoptosis in cancer cells by activating caspase enzymes, which are essential for the execution phase of cell death. This mechanism helps in eliminating cancerous cells from the body.
  • Cell Proliferation Inhibition : It inhibits cell proliferation pathways, which are critical for the growth and spread of cancer cells. This inhibition can slow down or halt the progression of cancer.

Anticancer Studies

Compound NameModelPropertyConcentration UsedReference
5,7-Dihydroxy-2-phenyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-(3,4,5-trihydroxyoxan-2-yl)chromen-4-oneCancer cells (various)Induction of apoptosis, inhibition of cell proliferationVariable, typically in the range of 10-100 μM

Comparison with Similar Compounds

Other flavonoids have shown similar biological activities, highlighting the potential therapeutic value of this class of compounds.

Compound NameModelPropertyConcentration UsedReference
ChrysinDU145 and PC-3 cellsInduction of apoptosis50 μM
GalanginMice bearing B16F1Induction of apoptosis, inhibition of migration0–40 μM
GenisteinLNCaP cellsInhibition of cell cycle0–120 μM

Molecular Targets and Pathways

  • Antioxidant Activity : The compound interacts with free radicals, neutralizing them and reducing oxidative stress.
  • Anti-inflammatory Activity : It inhibits COX and LOX enzymes, reducing the production of pro-inflammatory cytokines.
  • Anticancer Activity : Activation of caspases and inhibition of cell proliferation pathways are key mechanisms in its anticancer action.

Molecular Properties

PropertyValue
Molecular FormulaC₂₆H₂₈O₁₃
Molecular Weight548.5 g/mol
IUPAC Name5,7-dihydroxy-2-phenyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-(3,4,5-trihydroxyoxan-2-yl)chromen-4-one
InChIInChI=1S/C26H28O13/c27-7-13-18(31)21(34)23(36)26(39-13)15-19(32)14-10(28)6-12(9-4-2-1-3-5-9)38-24(14)16(20(15)33)25-22(35)17(30)11(29)8-37-25/h1-6,11,13,17-18,21-23,25-27,29-36H,7-8H2

Biological Activities

ActivityMechanismReference
AntioxidantScavenging free radicals, reducing oxidative stress
Anti-inflammatoryInhibiting COX and LOX enzymes, reducing pro-inflammatory cytokines
AnticancerInducing apoptosis, inhibiting cell proliferation pathways

Q & A

Basic Research Questions

Q. What spectroscopic methods are most reliable for confirming the structure of this flavonoid glycoside?

  • Methodological Answer : Use a combination of NMR (1H, 13C, and 2D techniques like COSY and HMBC) and single-crystal X-ray diffraction to resolve the stereochemistry of glycosidic linkages and phenyl substitutions. For example:

  • NMR : Assign peaks for aromatic protons (δ 6.5–7.5 ppm) and glycosidic anomeric protons (δ 4.5–5.5 ppm) to confirm sugar attachment positions .
  • X-ray crystallography : Refine bond angles and torsional parameters to validate the chromen-4-one core and sugar conformations .
    • Data Table :
TechniqueKey Peaks/ParametersReference
1H NMRδ 5.30 (anomeric H), δ 6.80 (C2-phenyl)
X-ray DiffractionC-O-C bond angles: 110–115°

Q. How can researchers isolate this compound from natural sources?

  • Methodological Answer : Employ solid-phase extraction (SPE) with polyamide resins followed by preparative HPLC (C18 column, gradient elution with MeOH:H2O:0.1% TFA). Validate purity via LC-MS and compare retention times with synthetic standards .
  • Critical Note : Adjust pH during extraction (pH 2–3) to stabilize phenolic hydroxyl groups and prevent glycoside hydrolysis .

Q. What in vitro assays are suitable for assessing antioxidant activity?

  • Methodological Answer : Use DPPH radical scavenging (IC50 calculation) and FRAP assays (ferric ion reduction). Include quercetin as a positive control. For reproducibility:

  • Prepare triplicate samples at concentrations of 10–100 µM.
  • Normalize results to molar absorptivity to account for structural differences .

Advanced Research Questions

Q. How to resolve discrepancies between NMR and X-ray data in stereochemical assignments?

  • Methodological Answer : Apply density functional theory (DFT) to calculate theoretical NMR chemical shifts and compare with experimental data. For example:

  • Optimize the molecular geometry using B3LYP/6-31G(d) basis sets.
  • Use Boltzmann-weighted averaged shifts to account for dynamic conformational changes in solution .
    • Case Study : A 2023 study resolved conflicting anomeric configurations by correlating DFT-predicted shifts with NOESY cross-peaks .

Q. How to design ecological impact studies for this compound’s environmental fate?

  • Methodological Answer : Follow the INCHEMBIOL framework ( ):

Laboratory phase : Measure log Kow (octanol-water partition coefficient) to predict bioaccumulation.

Field phase : Use LC-MS/MS to quantify residues in soil/water matrices near agricultural sites.

Ecotoxicity : Conduct microcosm assays with Daphnia magna to assess acute toxicity (LC50) .

  • Data Gap : Current SDS sheets lack ecotoxicological data (e.g., EC50 for algae), necessitating tiered testing .

Q. What strategies improve low yields in glycosylation steps during synthesis?

  • Methodological Answer : Optimize Koenigs-Knorr glycosylation using:

  • Protecting groups : Acetyl or benzyl groups to block hydroxyls on sugar donors.
  • Catalysis : Silver triflate (0.5 eq.) to enhance anomeric leaving group activation.
  • Workup : Quench with aqueous NaHCO3 to prevent acid-catalyzed aglycone degradation .
    • Case Study : A 2024 protocol achieved 85% yield by pre-acetylating the 3,4,5-trihydroxyoxan-2-yl donor before coupling .

Methodological Framework Integration

  • Guiding Principle : Link studies to flavonoid biosynthesis pathways (e.g., phenylpropanoid theory) to contextualize structural modifications and bioactivity .
  • Statistical Design : For pharmacological assays, use randomized block designs with split-split plots to account for variables like solvent polarity and temperature gradients .

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